REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:12])[CH3:11].O1CCOCC1.[OH-].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:12][CH2:10][CH3:11])[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)N)Cl
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
CUSTOM
|
Details
|
to react at a reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
over 1 hour while maintaining the reflux state
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
the solvent and excess ethylamine were distilled off under reduced pressure, 30 mL each of methanol and acetonitrile
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
the unnecessary salts were filtered
|
Type
|
CUSTOM
|
Details
|
To the residue obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent from the filtered solution
|
Type
|
ADDITION
|
Details
|
were added 5 mL of methanol and 40 mL of acetone
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals, which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 10 mL of acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)N)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |